Cas no 300673-99-8 (Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate)
Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- HMS1478B22
- EU-0040876
- AKOS001616617
- F0381-1920
- ChemDiv3_001804
- ethyl 5-ethoxy-2-methylbenzofuran-3-carboxylate
- BRD-K97615573-001-01-9
- 300673-99-8
- IDI1_020770
- SR-01000456811-1
- ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
- SR-01000456811
- CCG-108488
- Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
-
- Inchi: 1S/C14H16O4/c1-4-16-10-6-7-12-11(8-10)13(9(3)18-12)14(15)17-5-2/h6-8H,4-5H2,1-3H3
- InChI Key: LMFWWBOHVDICRA-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(=O)OCC)C2C=C(C=CC1=2)OCC
Computed Properties
- Exact Mass: 248.10485899g/mol
- Monoisotopic Mass: 248.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 48.7Ų
Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0381-1920-2μmol |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-5μmol |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-10μmol |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-20μmol |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-1mg |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-2mg |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-3mg |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-4mg |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-5mg |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0381-1920-10mg |
ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate |
300673-99-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 300673-99-8): A Comprehensive Overview
Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 300673-99-8) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique benzofuran core structure, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in various chemical transformations. The benzofuran moiety, a fused aromatic ring system consisting of a benzene ring and a furan ring, is known for its versatility in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.
The structural features of Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate make it a valuable intermediate in the synthesis of more complex molecules. The presence of an ethoxy group at the 5-position and a methyl group at the 2-position introduces specific electronic and steric properties that can influence reactivity and binding affinity. These substituents are strategically positioned to allow for further functionalization, making the compound a versatile building block in drug discovery efforts.
In recent years, there has been growing interest in the development of heterocyclic compounds for their pharmacological properties. Benzofurans, in particular, have been extensively studied due to their role as intermediates in the synthesis of various bioactive compounds. The compound Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is no exception and has been explored in several contexts, including its potential as a precursor for antiviral and anti-inflammatory agents.
One of the most compelling aspects of this compound is its utility in the synthesis of more complex molecules through various chemical reactions. For instance, the ester functionality at the 3-position can be readily hydrolyzed to yield the corresponding carboxylic acid, which can then be further modified through amide bond formation or other conjugation strategies. Additionally, the benzofuran core can undergo cyclization reactions, allowing for the creation of more intricate structures.
The pharmaceutical industry has been particularly interested in benzofuran derivatives due to their demonstrated biological activity. Several studies have highlighted the potential of these compounds as scaffolds for drugs targeting various diseases. For example, derivatives of benzofuran have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The compound Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate, with its unique structural features, could serve as a valuable starting point for such investigations.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups at specific positions on the benzofuran core. These reactions have opened up new avenues for drug discovery by allowing chemists to construct complex molecular architectures with high precision.
The role of computational chemistry in understanding and optimizing the properties of Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate cannot be overstated. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are particularly valuable in predicting binding affinities and identifying potential lead compounds for further development.
In conclusion, Ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 300673-99-8) is a versatile and significant compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts worldwide.
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